molecular formula C11H13NO B2497416 N-(3,4-dimethylphenyl)prop-2-enamide CAS No. 15271-57-5

N-(3,4-dimethylphenyl)prop-2-enamide

Cat. No. B2497416
CAS RN: 15271-57-5
M. Wt: 175.231
InChI Key: YPQAMJJXLOHMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)prop-2-enamide, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a synthetic compound that belongs to the class of acrylamides and has a molecular formula of C12H15NO.

Scientific Research Applications

Antiviral Research

N-(3,4-dimethylphenyl)prop-2-enamide has been investigated for its antiviral potential. Notably, it plays a role in the synthesis of rilpivirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . Rilpivirine exhibits high potency and a high genetic barrier to resistance mutations. Researchers have optimized synthetic routes to improve yield and reduce reaction time, making it a practical choice for HIV treatment .

Flavor and Fragrance Chemistry

Due to its aromatic nature, N-(3,4-dimethylphenyl)prop-2-enamide may find applications in the flavor and fragrance industry. Chemists investigate its potential as a building block for creating novel odorants or flavor enhancers. By modifying its substituents, they can tailor the resulting compounds to specific sensory profiles.

Zhang, T., Yang, J., Zhou, Z., Fu, Z., Cherukupalli, S., Kang, D., Zhan, P., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 1-10. Read more Ibid.

properties

IUPAC Name

N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQAMJJXLOHMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)prop-2-enamide

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